

Comparative analysis of 2-(3-Bromophenyl)acetamide in different cross-coupling reactions

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)acetamide

Cat. No.: B1279644

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A Comparative Guide to the Cross-Coupling Reactions of 2-(3-Bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2-(3-Bromophenyl)acetamide**, a versatile building block, in several cornerstone cross-coupling reactions. The performance of this substrate is evaluated across Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The objective is to offer a clear, data-driven comparison of reaction conditions and outcomes to aid in the strategic planning of synthetic routes.

The following sections detail the experimental conditions, yields, and catalytic systems for each reaction type. This comparative data is crucial for selecting the optimal synthetic strategy based on desired product, functional group tolerance, and reaction efficiency.

Comparative Performance Data

The table below summarizes the typical reaction conditions and yields for the participation of **2-(3-Bromophenyl)acetamide** or structurally similar aryl bromides in four major cross-coupling reactions. These representative examples highlight the different requirements for catalysts, ligands, bases, and solvents for each transformation.

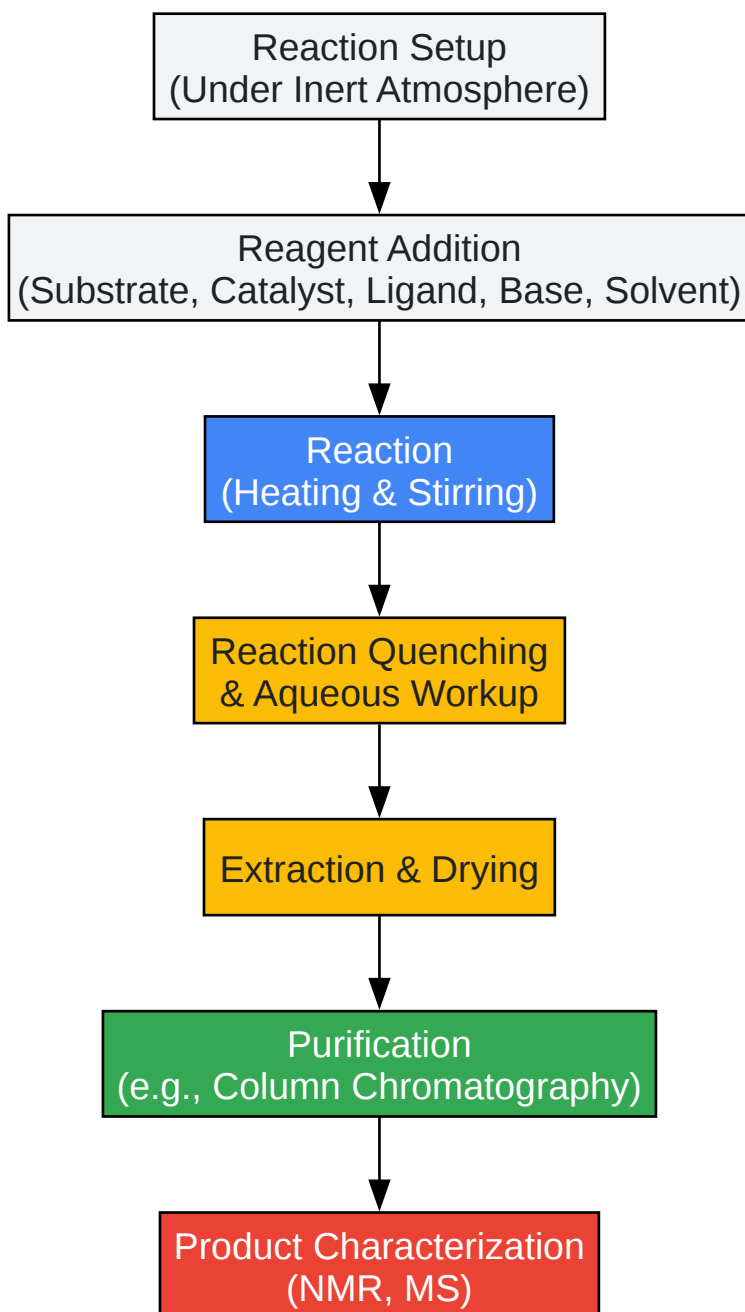
Reaction Type	Coupling Partner	Catalyst	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Suzuki-Miyaura	Phenylboronic acid	Pd(OAc) ₂	SPhos	K ₃ PO ₄	Toluene /H ₂ O	100	18	~95% (typical)
Heck	n-Butyl acrylate	Pd(OAc) ₂	PPh ₃	Et ₃ N	DMF	100	24	~80-90% (typical)
Sonogashira	Phenylacetylene	PdCl ₂ (PPh ₃) ₂	(none)	Et ₃ N	CuI (co-cat.), THF	65	12	~90% (typical)
Buchwald-Hartwig	Benzophenone imine	Pd ₂ (dba) ₃	X-Phos	NaOt-Bu	Toluene	110	12	~92% (typical)

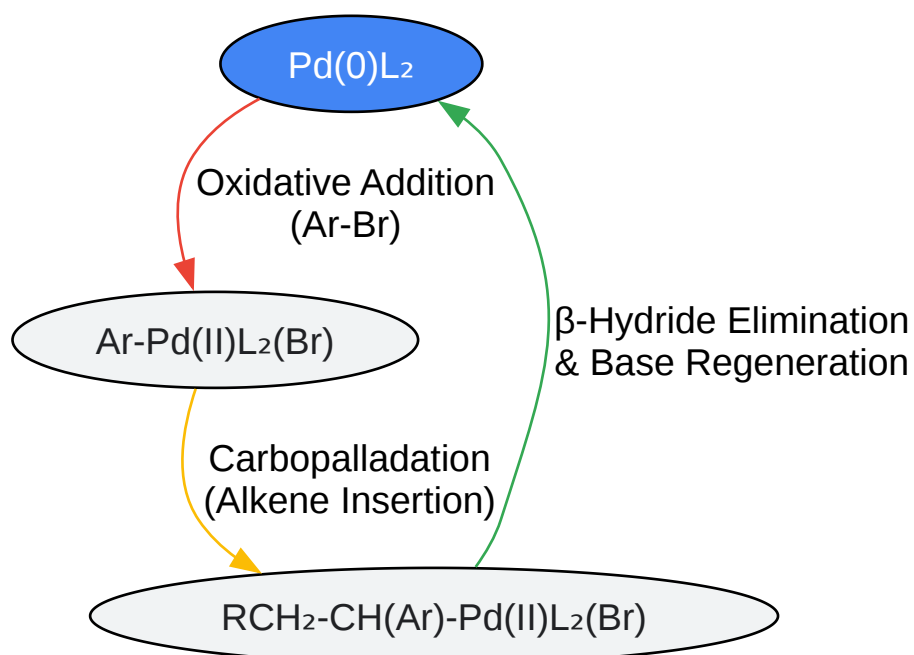
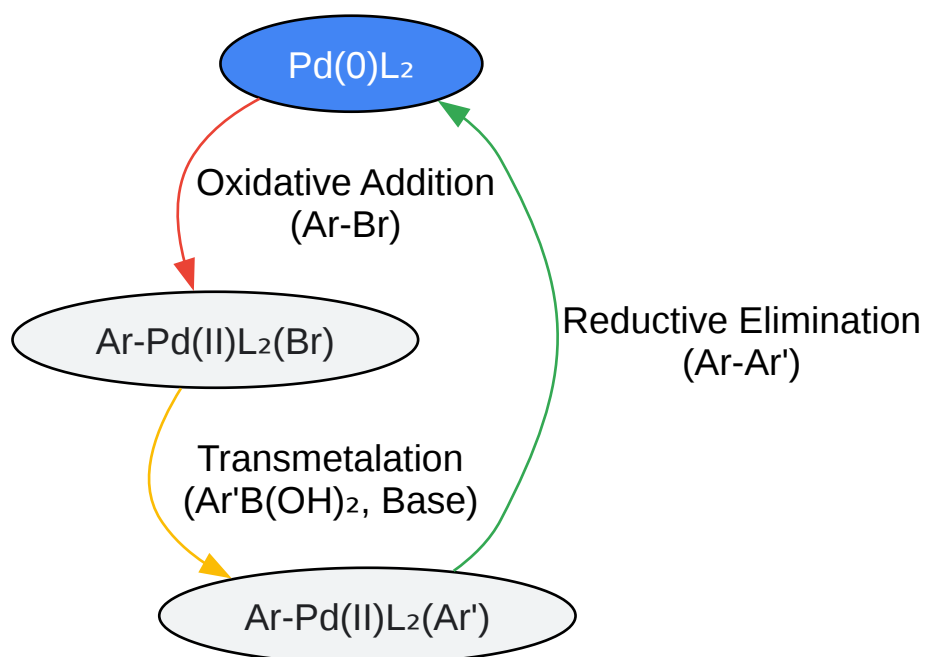
Experimental Protocols & Methodologies

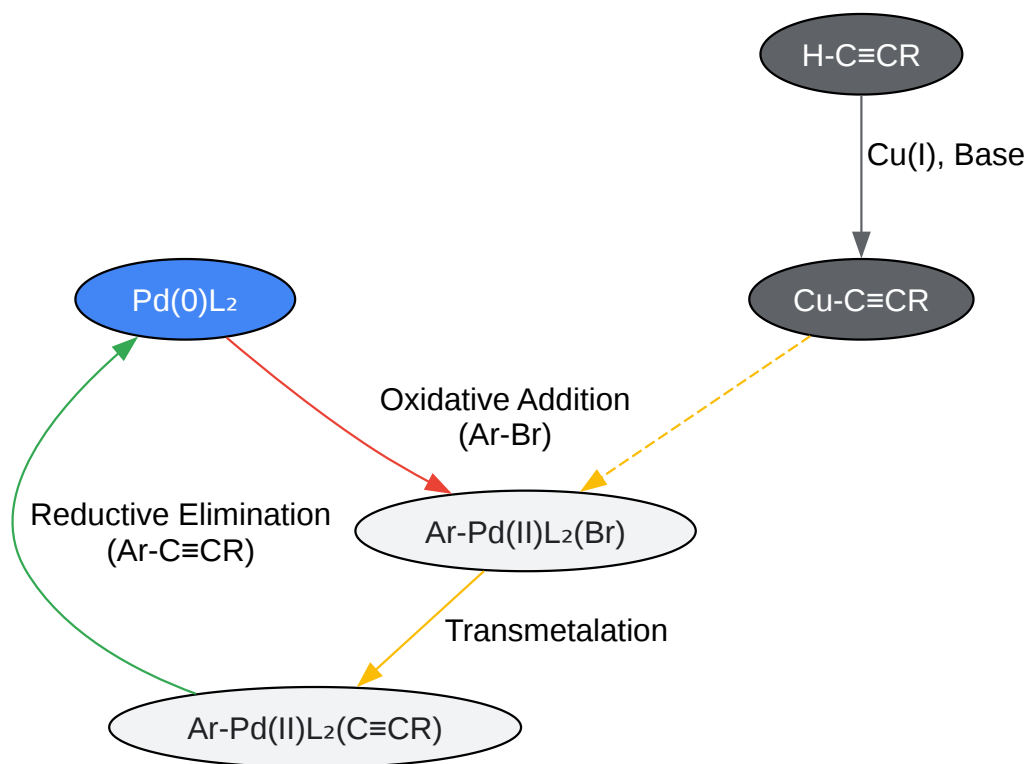
Detailed experimental protocols provide the framework for reproducing these transformations. The following procedures are based on established literature methods for similar substrates.

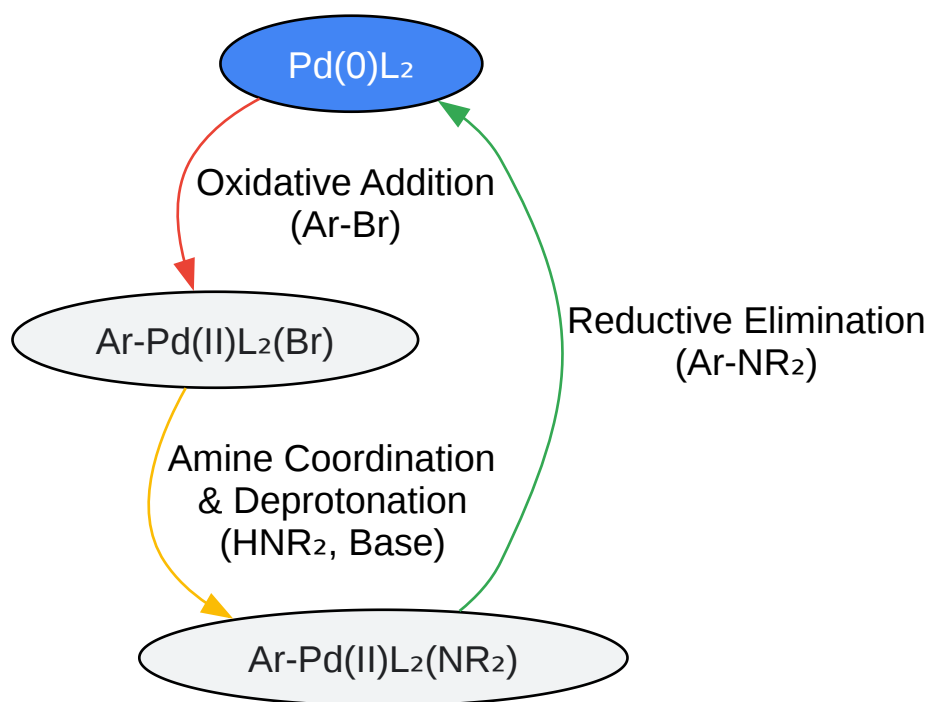
General Experimental Workflow

A typical cross-coupling reaction follows a standardized workflow from setup to analysis. This process ensures reproducibility and safety.









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